![molecular formula C16H10Cl3N3O2 B032026 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 133648-80-3](/img/structure/B32026.png)
2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Mechanism of Action
Target of Action
Des-cyano diclazuril, also known as 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, UNII-N435530P73, or Diclazuril impurity F, is a benzeneacetonitrile anticoccidial agent . It has potent activity against various stages of Eimeria tenella .
Mode of Action
It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Its effect on the asexual or sexual stages of coccidies blocks the excretion of oocysts, inducing an interruption of the life cycle of the parasites .
Biochemical Pathways
It is suggested that the compound might interfere with the normal functioning of the parasite’s biochemical pathways, leading to its death .
Result of Action
Des-cyano diclazuril has been shown to induce ultrastructural changes and significantly increase the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites of Eimeria tenella . It also attenuates the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .
Action Environment
It is known that the efficacy of anticoccidial drugs can be influenced by various factors, including the parasite’s life cycle, the host’s immune response, and the presence of other microorganisms .
Biochemical Analysis
Cellular Effects
Des-cyano diclazuril has been shown to have effects on various types of cells and cellular processes . It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . It also affects the expression of secretory immunoglobulin A (SIgA) in the caecum .
Molecular Mechanism
It is known to affect the proteome of second-generation merozoites of Eimeria tenella .
Temporal Effects in Laboratory Settings
It is known that diclazuril has been used in short term and accelerated stability studies for determination in bulk powder and in its pharmaceutical formulation .
Dosage Effects in Animal Models
Des-cyano diclazuril has been used in chickens for fattening, turkeys for fattening, guinea fowl for fattening and breeding at a dose range of 0.8–1.2 mg diclazuril/kg of complete feed up to a maximum age of 12 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out under reflux conditions with solvents such as 1,4-dioxane or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted triazine derivatives, while hydrolysis can produce amides or carboxylic acids.
Scientific Research Applications
Pharmaceutical Industry
Diclazuril impurity F is primarily recognized as an impurity associated with the synthesis of Diclazuril, a veterinary antiparasitic agent. Its role in the pharmaceutical industry includes:
- Quality Control : The identification of impurities like Diclazuril impurity F is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify impurities during drug formulation processes .
- Research and Development : Understanding the behavior of this compound in biological systems aids in the development of safer and more effective antiparasitic drugs. Studies focus on its pharmacokinetics and potential interactions with other compounds .
Veterinary Medicine
Diclazuril is widely used in veterinary medicine for treating coccidiosis in livestock and poultry. The presence of impurities like Diclazuril impurity F can affect:
- Efficacy of Treatment : Research indicates that impurities may influence the pharmacodynamics of the active ingredient, necessitating thorough analysis to ensure optimal therapeutic outcomes .
- Regulatory Compliance : Veterinary formulations must adhere to strict regulatory standards concerning impurities. This compound serves as a benchmark for assessing the quality of Diclazuril formulations .
Case Study 1: Impurity Profiling in Diclazuril Formulations
A study conducted on various Diclazuril formulations analyzed the levels of Diclazuril impurity F using HPLC. The results indicated varying concentrations across different batches, highlighting the need for stringent quality control measures. The findings underscored how impurities can impact both efficacy and safety profiles of veterinary drugs.
Case Study 2: Pharmacokinetics in Animal Models
Research involving animal models assessed the pharmacokinetics of Diclazuril and its impurities, including Diclazuril impurity F. Results showed that while the active compound exhibited expected absorption rates, the presence of impurities altered metabolic pathways, necessitating further investigation into their effects on therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Amino-4,6-dichloro-1,3,5-triazine: Known for its antimicrobial properties.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the development of herbicides and pharmaceuticals.
Uniqueness
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione stands out due to its specific substitution pattern and the presence of a benzyl group
Biological Activity
2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS Number: 133648-80-3) is a synthetic compound belonging to the triazine family. Its molecular formula is CHClNO, with a molecular weight of 382.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound features multiple chlorine substituents and a triazine ring, which are believed to contribute to its biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. The presence of dichloro groups is particularly noted for enhancing lipophilicity and increasing cellular penetration, which may lead to improved efficacy against resistant strains of bacteria.
- Mechanism of Action : The chlorinated phenyl rings may interact with bacterial cell membranes or specific microbial targets, disrupting essential functions.
- Case Studies : In vitro studies have demonstrated that derivatives of triazine compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, compounds with similar dichloro substitutions showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cytotoxicity : Studies have shown that triazine derivatives can significantly reduce cell viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.
- Research Findings :
- A derivative with a similar structure was reported to decrease the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
- Another study indicated that modifications in the substituents on the triazine ring could enhance anticancer activity, suggesting that the presence of halogens plays a critical role in the effectiveness of these compounds against cancer cells.
Table 1: Antimicrobial Activity Data
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | S. aureus | 1 | |
Compound B | E. faecium | 16 | |
Compound C | C. auris | <10 |
Table 2: Anticancer Activity Data
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYBVAJQBYWJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158289 | |
Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133648-80-3 | |
Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N435530P73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.